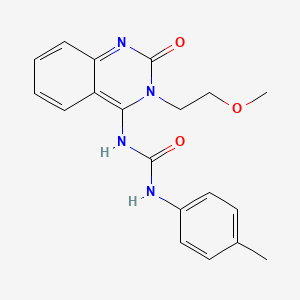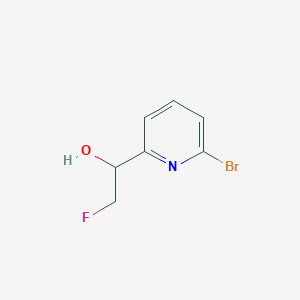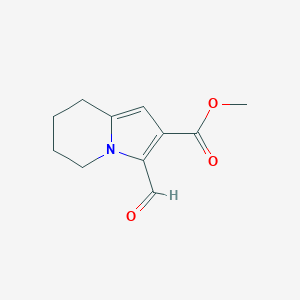
2-(2-Methylmorpholin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 14890-74-5 . It has a molecular weight of 145.2 . The IUPAC name for this compound is 2-(2-methyl-4-morpholinyl)ethanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2-Methylmorpholin-4-yl)ethan-1-ol” is 1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 145.2 .Aplicaciones Científicas De Investigación
Force Field Development for Alcohols and Polyalcohols
A new force field has been developed for alcohol and polyalcohol molecules, demonstrating the transferability of the proposed potential through the simulation of a wide variety of alcohol families. This research provides a foundation for accurately predicting the thermodynamic properties of alcohols, including 2-(2-Methylmorpholin-4-yl)ethan-1-ol, along the liquid/vapor saturation curve (Ferrando et al., 2009).
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes of tridentate ligands have shown good DNA binding propensity and nuclease activity, highlighting the potential of these complexes in biochemistry and pharmacology. This research indicates the structural and functional versatility of compounds related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol, suggesting their utility in designing molecules with specific interactions with biological targets (Kumar et al., 2012).
Synthesis of Novel Compounds for Antiviral Activity
In the context of COVID-19, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids have been synthesized using a predecessor molecule related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol. These compounds have shown good docking scores to COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).
Catalysis and Organic Synthesis
Research on palladium-catalyzed synthesis techniques has explored oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, revealing methods for efficiently synthesizing complex organic structures. This work underscores the role of catalysts in mediating reactions involving alcohol derivatives, offering insights into the synthesis of diverse organic compounds (Gabriele et al., 2000).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(2-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKYIPATVFEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylmorpholin-4-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)
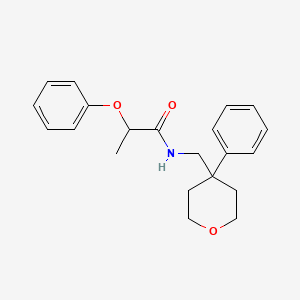
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
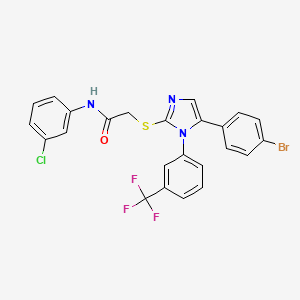

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
